molecular formula C8H7NO4 B1583419 6-Methyl-2,3-pyridinedicarboxylic acid CAS No. 53636-70-7

6-Methyl-2,3-pyridinedicarboxylic acid

Cat. No.: B1583419
CAS No.: 53636-70-7
M. Wt: 181.15 g/mol
InChI Key: PHQBKLKZIXCRIX-UHFFFAOYSA-N
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Description

6-Methyl-2,3-pyridinedicarboxylic acid is an organic compound with the molecular formula C8H7NO4 It is a derivative of pyridine, featuring two carboxylic acid groups at the 2 and 3 positions and a methyl group at the 6 position

Biochemical Analysis

Biochemical Properties

6-Methyl-2,3-pyridinedicarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the kynurenine pathway, which is responsible for the metabolism of the amino acid tryptophan . This interaction can modulate the levels of downstream metabolites, such as quinolinic acid, which is a known neurotoxin and NMDA receptor agonist . Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby impacting various cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, it can influence cell signaling pathways by modulating the activity of NMDA receptors through its interaction with quinolinic acid . This modulation can affect synaptic plasticity, neurotransmitter release, and overall neuronal function. In other cell types, such as immune cells, this compound can impact gene expression and cellular metabolism by interacting with key metabolic enzymes and transcription factors . These interactions can lead to changes in cell proliferation, differentiation, and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and inhibit or activate their activity, depending on the enzyme and the context of the interaction . For example, its interaction with enzymes in the kynurenine pathway can lead to the inhibition of certain steps, resulting in altered levels of metabolites such as quinolinic acid . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to this compound in cell cultures has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it has been shown to have minimal adverse effects and can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dose-dependent effects underscore the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kynurenine pathway . It interacts with enzymes such as kynurenine aminotransferase and kynurenine 3-monooxygenase, influencing the production of metabolites like quinolinic acid and kynurenic acid . These interactions can affect metabolic flux and the levels of various metabolites, impacting cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can be taken up by cells via active transport mechanisms and can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be localized to specific compartments or organelles within the cell, such as the mitochondria or the nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Methyl-2,3-pyridinedicarboxylic acid involves the oxidation of 2-methylquinoline using nitric acid in the presence of a catalytic amount of manganese. The reaction is typically carried out at elevated temperatures to ensure complete oxidation . Another method involves the use of acetic anhydride under an inert atmosphere at 100°C for several hours .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-pyridinedicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The methyl group and carboxylic acid groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Nitric acid, manganese catalysts.

    Reduction: Hydrogen gas, palladium or platinum catalysts.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Methyl-2,3-pyridinedicarboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Quinolinic acid (2,3-pyridinedicarboxylic acid)
  • Lutidinic acid (2,4-pyridinedicarboxylic acid)
  • Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
  • Dipicolinic acid (2,6-pyridinedicarboxylic acid)
  • Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
  • Dinicotinic acid (3,5-pyridinedicarboxylic acid)

Uniqueness

6-Methyl-2,3-pyridinedicarboxylic acid is unique due to the presence of the methyl group at the 6 position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyridinedicarboxylic acid isomers and can lead to different applications and properties.

Properties

IUPAC Name

6-methylpyridine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-4-2-3-5(7(10)11)6(9-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQBKLKZIXCRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337416
Record name 6-Methyl-2,3-pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53636-70-7
Record name 6-Methyl-2,3-pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methylpyridine-2,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-methyl-2,3-pyridinedicarboxylic acid interact with vanadium(IV), and how does this interaction change in solution?

A1: this compound acts as a bidentate ligand, meaning it binds to the vanadium(IV) ion through two donor atoms. In this case, the donor atoms are one oxygen from a carboxyl group and one nitrogen from the pyridine ring. [] This interaction initially forms a square pyramidal complex with the vanadium oxo cation (VO²⁺).

Q2: How does the presence of an axial water molecule affect the vanadium(IV) complex's electronic properties, and how was this investigated?

A2: The study utilized Electron Paramagnetic Resonance (EPR) spectroscopy and Density Functional Theory (DFT) calculations to investigate the impact of axial water coordination. The research demonstrated that the presence of an axial water molecule, despite being a weak donor, can significantly influence the electronic structure of the vanadium(IV) complex. []

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